molecular formula C5H6N4O3 B1388168 2-(3-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1003011-27-5

2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B1388168
CAS No.: 1003011-27-5
M. Wt: 170.13 g/mol
InChI Key: KXXJNFRHZOLKOE-UHFFFAOYSA-N
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Description

2-(3-Nitro-1H-pyrazol-1-yl)acetamide is a nitro-substituted pyrazole derivative of interest in medicinal chemistry and drug discovery . This compound features a nitro group on its pyrazole ring, a moiety that is often associated with significant biological activity in pharmaceutical research . Nitroheterocyclic compounds like this one are recognized for their broad spectrum of activity and have been extensively investigated in the development of anti-infectious agents and for their potential in targeting hypoxic tumors . The acetamide linker also makes this compound a valuable building block for the synthesis of more complex heteroscorpionate ligands and metal complexes, which are studied for their catalytic and biological properties, including as potential anticancer agents . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-4(10)3-8-2-1-5(7-8)9(11)12/h1-2H,3H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXJNFRHZOLKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003011-27-5
Record name 2-(3-nitro-1H-pyrazol-1-yl)acetamide
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Preparation Methods

Reaction Scheme

$$
\text{3-nitro-1H-pyrazole} + \text{2-haloacetamide} \xrightarrow[\text{K}2\text{CO}3]{\text{solvent, heat}} \text{2-(3-nitro-1H-pyrazol-1-yl)acetamide}
$$

  • Base: Potassium carbonate or similar mild base.
  • Solvent: Polar aprotic solvents such as DMF or acetone.
  • Temperature: Typically reflux conditions or elevated temperatures (~80-110°C).
  • Time: Several hours (4–24 h) depending on reactivity.

Key Findings

  • This method yields the desired N-substituted acetamides with good regioselectivity and moderate to high yields (60–90%).
  • The nitro group at the 3-position is stable under these conditions, allowing selective alkylation at the pyrazole nitrogen.

Mannich-Type Reaction Using Formaldehyde and Acetamide

An alternative approach involves a three-component Mannich reaction combining:

  • 3-nitro-1H-pyrazole,
  • Formaldehyde (or paraformaldehyde),
  • Acetamide.

Reaction Conditions

  • Temperature: 140–160 °C (preferably 140–150 °C).
  • Solvent: Solvent-free conditions are often employed to drive the reaction efficiently.
  • Molar Ratios: Pyrazole : formaldehyde : acetamide ratios typically range from 0.7–1.5 : 0.8–2.0 : 1.
  • Reaction Time: 3–10 hours, commonly around 5 hours.
  • Water Removal: Continuous removal of water byproduct to drive the equilibrium forward.

Advantages

  • High yield (>90%) of the acetamide product.
  • Avoids the use of halogenated reagents.
  • Produces a reproducible isomer ratio when methyl-substituted pyrazoles are used.

Summary of Preparation Methods and Yields

Method Key Reagents Conditions Yield (%) Notes
N-alkylation with haloacetamide 3-nitro-1H-pyrazole, 2-iodoacetamide K2CO3, DMF, reflux, 4–24 h 60–90 Selective N-alkylation, stable nitro group
Mannich-type 3-component 3-nitro-1H-pyrazole, formaldehyde, acetamide 140–160 °C, solvent-free, 3–10 h >90 High yield, water removal essential
Cyclization + acetamide intro Nitrile/ester, hydrazine hydrate, haloacetamide Reflux/sonication, multiple steps 70–93 (intermediate) Sonication enhances cyclization efficiency

Characterization and Analytical Data

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the pyrazole ring and the presence of the acetamide group.
  • IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm^-1) and nitro group bands (~1500–1550 and 1300–1350 cm^-1).
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • Elemental Analysis: Confirms purity and stoichiometry of the synthesized compound.

Research Findings and Practical Considerations

  • The N-alkylation method is straightforward but requires careful control of base and solvent to avoid side reactions.
  • Mannich-type synthesis offers a solvent-free, high-yielding route, suitable for scale-up.
  • Sonication-assisted cyclization improves reaction rates and yields for pyrazole formation.
  • Nitro substituents remain intact under all these conditions, facilitating further functionalization if needed.
  • Purification typically involves recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that 2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibits significant pharmacological activities. It has been studied for its potential as an analgesic and anti-inflammatory agent. A study conducted by Zalaru et al. synthesized various pyrazole derivatives, including this compound, and evaluated their anesthetic and anti-arrhythmic properties. The findings showed that while the anesthetic activity was lower than lidocaine, the acute toxicity was significantly reduced, making it a safer alternative for further development in pain management therapies .

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In a comparative study of various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound showed notable inhibition zones, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Agricultural Applications

Pesticidal Properties
The compound's structural features allow it to function as a potential pesticide. Its effectiveness against various pests has been evaluated in agricultural studies. The nitro group enhances its reactivity, making it suitable for targeting specific biological pathways in pests without harming beneficial organisms.

Case Study: Efficacy Against Crop Pests
A field study assessed the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations when applied at recommended dosages, suggesting its viability as an eco-friendly pesticide alternative .

Material Science Applications

Polymer Chemistry
In material science, this compound has been investigated for its role in synthesizing novel polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers, making them more durable and resistant to environmental degradation.

Table 2: Mechanical Properties of Polymers Modified with this compound

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polyethylene25300
Polyvinyl Chloride35250

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death. The exact molecular pathways involved depend on the specific biological context and the target organism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(3-nitro-1H-pyrazol-1-yl)acetamide and related compounds from the evidence:

Compound Name Substituents on Pyrazole/Triazole Functional Groups Key Properties/Applications Reference
This compound (Target Compound) 3-Nitro Acetamide, nitro Hypothesized antimicrobial/antioxidant activity (by analogy) N/A
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) 4-Cyclopropyl (triazole) Acetamide, pyridine 30% yield, 165–167°C melting point; potential kinase inhibition
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 3-Cyano, 1-(4-chlorophenyl) Chloro, cyano, acetamide Structural analog for agrochemicals/pharmaceuticals
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...ethyl)acetamide (Compound 189) 3,5-Difluoromethyl Difluoromethyl, acetamide High-complexity drug candidate (patented)
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound 72) Benzo-triazole Acetamide, hydroxyl Antioxidant activity (Griess assay)

Physicochemical Properties

  • Solubility and Reactivity : The nitro group in this compound likely reduces solubility in polar solvents compared to hydroxyl or methyl-substituted analogs (e.g., compound 72 in ). However, its electron-deficient pyrazole ring may enhance reactivity in nucleophilic substitution reactions.
  • Hydrogen Bonding : Unlike compound 72, which forms hydrogen bonds via hydroxyl groups , the nitro group in the target compound may engage in weaker dipole-dipole interactions or π-stacking, as observed in nitroaromatic crystals .

Key Research Findings and Gaps

  • Structural Insights: Hydrogen-bonding patterns in nitroacetamides remain understudied compared to hydroxyl or cyano analogs .
  • Biological Data: No direct activity data for this compound are available in the evidence. Its properties must be inferred from structurally related compounds (e.g., antimicrobial nitroheterocycles).
  • Patent Landscape : Difluoromethyl and trifluoromethyl acetamides dominate recent patents (e.g., ), highlighting a trend toward fluorinated analogs for enhanced bioavailability.

Biological Activity

2-(3-nitro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a nitro group on the pyrazole ring, has been shown to interact with various biological macromolecules, influencing cellular processes and exhibiting potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6N4_4O3_3. Its structure is significant for its biological activity, particularly due to the nitro group, which can undergo reduction to form reactive intermediates that interact with proteins and DNA, potentially altering cellular functions.

The compound's mechanism of action involves:

  • Binding Interactions : It binds to specific enzymes and proteins, leading to inhibition or activation of various biochemical pathways. This interaction is characterized by lower binding free energy, suggesting a favorable fit within the active sites of target molecules.
  • Influence on Cellular Processes : this compound affects cell signaling pathways, gene expression, and metabolic processes, contributing to its pharmacological effects .

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antipromastigote Activity

Preliminary studies indicate that related compounds exhibit potent in vitro antipromastigote activity against Leishmania species. This suggests potential applications in treating leishmaniasis.

Anti-inflammatory and Anticancer Properties

Pyrazole derivatives, including this compound, have been explored for their anti-inflammatory and anticancer properties. The compound's structural similarities to known anti-inflammatory agents suggest it may modulate inflammatory responses effectively .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Activity : A series of pyrazole derivatives were synthesized and evaluated for cytotoxic potential against various cancer cell lines. For instance, compounds similar to this compound showed significant inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50_{50} values indicating their potency .
    CompoundCell LineGI50_{50} (µM)
    Compound AMCF73.79
    Compound BSF-26812.50
    Compound CNCI-H46042.30
  • Anti-inflammatory Effects : In vivo studies demonstrated that pyrazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
  • Toxicity Assessment : Toxicity studies revealed an LD50_{50} range of 497–625 mg/kg body weight for related compounds, indicating lower toxicity compared to conventional anesthetics like lidocaine . This aspect is crucial for the development of safer therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-nitro-1H-pyrazol-1-yl)acetamide, and how does substitution reactivity influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, the chlorine atom in analogous chloroacetamide derivatives (e.g., 2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide) is replaced by nitro groups under nitration conditions. Key steps include:

  • Substitution : Use nitric acid/sulfuric acid mixtures for nitration of the pyrazole ring at the 3-position .
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
  • Yield Optimization : Control reaction temperature (0–5°C) to minimize byproducts like over-nitrated derivatives .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for signals corresponding to the pyrazole ring protons (δ 7.5–8.5 ppm for nitro-substituted pyrazoles) and the acetamide NH (δ 10–11 ppm). The methylene group (CH2) adjacent to the amide appears as a singlet near δ 4.0 ppm .
  • IR : Confirm the presence of nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Q. What purification strategies are effective for removing nitro-containing byproducts?

  • Methodological Answer :

  • Chromatography : Use gradient elution (e.g., 5–20% methanol in dichloromethane) to separate nitro derivatives based on polarity .
  • Recrystallization : Solvent mixtures like ethanol/water or acetone/hexane enhance crystal purity by exploiting differences in solubility .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in this compound crystals affect its stability and reactivity?

  • Methodological Answer :

  • Crystallography : X-ray diffraction reveals N–H⋯O and C–H⋯O interactions, forming dimers or chains. These interactions stabilize the crystal lattice and may influence solubility and melting points .
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding patterns (e.g., R₂²(10) motifs for dimeric structures) .
  • Impact on Reactivity : Strong intermolecular hydrogen bonds may reduce susceptibility to hydrolysis compared to less-stabilized analogs .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • PASS Algorithm : Predict potential antibacterial or antiparasitic activity based on structural similarity to known pyrazole-based inhibitors .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450 or kinase domains) using AutoDock Vina. Focus on nitro group interactions with catalytic residues .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding lead optimization .

Q. What experimental and computational methods resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate X-ray data with solid-state NMR to confirm hydrogen-bonding patterns .
  • DFT Calculations : Compare optimized geometries (using Gaussian 09) with experimental bond lengths/angles to identify discrepancies caused by crystal packing effects .
  • Thermal Analysis : DSC/TGA profiles correlate crystallographic stability with thermal decomposition behavior .

Q. How does the nitro group influence the compound’s electronic properties and reaction pathways?

  • Methodological Answer :

  • Electrochemical Studies : Cyclic voltammetry reveals nitro group reduction potentials (~-0.5 V vs. Ag/AgCl), indicating susceptibility to reductive degradation .
  • Hammett Analysis : Quantify electron-withdrawing effects (σₚ ~ 1.25) to predict reactivity in nucleophilic aromatic substitution or catalytic hydrogenation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
2-(3-nitro-1H-pyrazol-1-yl)acetamide

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